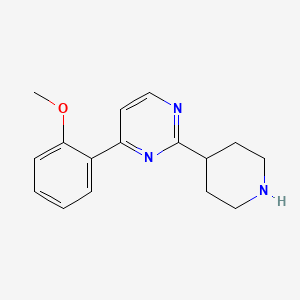

4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine

説明

特性

分子式 |

C16H19N3O |

|---|---|

分子量 |

269.34 g/mol |

IUPAC名 |

4-(2-methoxyphenyl)-2-piperidin-4-ylpyrimidine |

InChI |

InChI=1S/C16H19N3O/c1-20-15-5-3-2-4-13(15)14-8-11-18-16(19-14)12-6-9-17-10-7-12/h2-5,8,11-12,17H,6-7,9-10H2,1H3 |

InChIキー |

AHCUAURXMFNGTQ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C2=NC(=NC=C2)C3CCNCC3 |

製品の起源 |

United States |

準備方法

Condensation and Cyclization Strategies

The predominant synthetic approach involves condensation reactions between appropriately substituted precursors to form the pyrimidine ring and install the required substituents.

Condensation of 2-Methoxybenzaldehyde with Piperidin-4-ylamine: This reaction forms an intermediate Schiff base or imine, which upon cyclization yields the substituted pyrimidine core. The reaction is typically conducted in the presence of bases such as sodium hydride or potassium carbonate to facilitate condensation and ring closure.

Pyrimidine Ring Formation via Cyclization: Cyclization reactions involve the use of β-dicarbonyl compounds or amidines with halogenated or activated aromatic precursors. Acidic or basic conditions promote ring closure, forming the pyrimidine nucleus with the desired substitutions.

Metalation and Halogenation Route for 2,4-Substituted Pyrimidines

A more selective approach to prepare 2,4-substituted pyrimidines, including 4-(2-methoxyphenyl)-2-(piperidin-4-yl)pyrimidine, involves metalation followed by halogenation and subsequent substitution:

Step 1: Metalation of 2-Substituted Pyrimidine: The 2-substituted pyrimidine is dissolved in tetrahydrofuran (THF) and cooled to -60 to -78 °C. A strong base complex such as TMP.MgCl.LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride) is added dropwise to selectively deprotonate the 4-position.

Step 2: Zinc Chloride Addition: Anhydrous zinc chloride is introduced to stabilize the organometallic intermediate.

Step 3: Halogenation: A halogen source (e.g., bromine) is added slowly to substitute the 4-position selectively.

Step 4: Quenching and Workup: The reaction is quenched with aqueous hydrochloric acid to neutral pH, followed by extraction with ethyl acetate, drying, concentration, and purification via column chromatography.

This method offers high selectivity for 4-substitution without generating 5-substituted byproducts, mild reaction conditions, and good yields (around 18.8% in reported cases).

Incorporation of the Piperidin-4-yl Moiety

The piperidin-4-yl group is introduced either by:

Direct substitution: Using piperidin-4-ylamine as a nucleophile in condensation reactions to form the pyrimidine ring.

Use of Piperidin-4-one Precursors: Piperidin-4-one derivatives synthesized via Mannich condensation or other methods can be further functionalized and cyclized to form the desired substituted pyrimidine.

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors and automated synthesis platforms are employed to optimize reaction times, yields, and purity. Purification is typically achieved through crystallization or chromatographic techniques adapted for scale.

Summary Table of Preparation Methods

Mechanistic Insights

The metalation step selectively deprotonates the 4-position of the pyrimidine ring due to the directing effect of the 2-substituent (piperidin-4-yl), allowing for regioselective halogenation.

The subsequent substitution reactions proceed via nucleophilic aromatic substitution or condensation mechanisms depending on the intermediates used.

The piperidine ring adopts a chair conformation, which influences the stereochemistry and reactivity during substitution steps.

Research Findings and Comparative Analysis

The 2-methoxyphenyl substituent enhances lipophilicity and receptor binding affinity, while the piperidin-4-yl group confers conformational flexibility important for biological activity.

Compared to trifluoromethyl-substituted analogs, the methoxyphenyl group provides better bioavailability but may have lower metabolic stability.

The selective metalation and halogenation approach reduces byproduct formation and simplifies purification, making it advantageous for both research and industrial applications.

化学反応の分析

Types of Reactions

4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyrimidine ring or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced pyrimidine derivatives.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets such as enzymes or receptors.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

類似化合物との比較

Structural Analogs and Substituent Effects

Key Observations:

- Piperidine vs.

- Substituent Effects : The trifluoromethyl group in introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce bioavailability compared to the 2-methoxyphenyl group in the target compound.

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for drug delivery.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

- Bioavailability: The chromeno-pyrimidine derivative in demonstrated favorable oral bioavailability in computational studies, suggesting that rigidifying the pyrimidine core (as in the target compound) may improve metabolic stability.

- Melting Points : Pyrimidine analogs with nitro or chloro substituents (e.g., ) exhibit higher melting points (268–287°C), likely due to stronger intermolecular forces compared to the target compound’s methoxy group.

生物活性

4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a piperidine moiety and a methoxyphenyl group. The structural composition is critical for its biological interactions and efficacy in various applications.

Neuroprotective Effects

Research indicates that 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine exhibits significant neuroprotective properties. It has been shown to inhibit neuroinflammatory pathways, which are crucial in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound interacts with specific molecular targets involved in apoptosis and inflammation, suggesting its potential as a therapeutic agent for these conditions.

The mechanism of action involves the inhibition of pathways associated with endoplasmic reticulum stress and inflammatory responses mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling. This interaction profile positions the compound as a candidate for developing novel therapeutic agents targeting similar pathways.

Anti-inflammatory Activity

In addition to its neuroprotective effects, 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine has demonstrated anti-inflammatory activity. Studies have shown it can suppress vital inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide, thereby contributing to its potential utility in treating inflammatory conditions .

Synthesis Methods

Several synthesis methods for 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine have been reported:

- Condensation Reactions : Utilizing appropriate precursors, condensation reactions can yield the desired pyrimidine structure.

- Substitution Reactions : The introduction of the methoxyphenyl group and piperidine moiety can be achieved through various substitution techniques.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Several compounds structurally similar to 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine have been evaluated for their biological activities. These comparisons highlight the unique properties of this compound, particularly in its targeted biological activity against neurodegenerative conditions.

| Compound | Biological Activity | Notes |

|---|---|---|

| Compound A | Neuroprotection | Less effective than 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine in inhibiting inflammation. |

| Compound B | Anti-inflammatory | Similar activity but with different mechanisms of action; less potent than the target compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。